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Compound of Interest

Compound Name: 4-Methyl-2-nitrobenzonitrile

Cat. No.: B1266437 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Methyl-2-nitrobenzonitrile is a versatile starting material for the synthesis of various

nitrogen-containing heterocyclic compounds. Its structure, featuring a nitrile group and a nitro

group ortho to each other, allows for a range of chemical transformations. A key synthetic

strategy involves the reduction of the nitro group to an amine, yielding 2-amino-4-

methylbenzonitrile. This intermediate is a valuable precursor for the construction of fused

heterocyclic systems, such as quinazolines, which are of significant interest in medicinal

chemistry due to their diverse biological activities.

This document provides detailed protocols for a two-step synthesis of a 7-methyl-substituted

quinazoline derivative from 4-methyl-2-nitrobenzonitrile, including the initial reduction and

subsequent cyclization.

Synthetic Pathway Overview
The overall synthetic strategy involves a two-step process. The first step is the reduction of the

nitro group of 4-methyl-2-nitrobenzonitrile to form 2-amino-4-methylbenzonitrile. The second

step is the cyclization of the resulting aminobenzonitrile with a suitable reagent, such as N,N-

dimethylformamide dimethyl acetal (DMF-DMA), followed by reaction with an amine to yield the

desired quinazoline derivative.
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Caption: General two-step synthesis of 7-methyl-4-aminoquinazoline derivatives.

Experimental Protocols
Step 1: Synthesis of 2-Amino-4-methylbenzonitrile
(Reduction of 4-Methyl-2-nitrobenzonitrile)
This protocol describes a general method for the reduction of the nitro group.

Materials:

4-Methyl-2-nitrobenzonitrile

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

Concentrated hydrochloric acid (HCl)

Ethanol

Sodium hydroxide (NaOH) solution

Ethyl acetate

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

In a round-bottom flask, dissolve 4-methyl-2-nitrobenzonitrile (1.0 eq) in ethanol.

Add tin(II) chloride dihydrate (4-5 eq) to the solution.

Slowly add concentrated hydrochloric acid with stirring.
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Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-

layer chromatography (TLC).

After completion, cool the mixture to room temperature and carefully neutralize it with a

saturated sodium hydroxide solution until the pH is basic.

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude

product.

Purify the crude 2-amino-4-methylbenzonitrile by column chromatography on silica gel.

Quantitative Data (Representative):

Parameter Value

Starting Material 4-Methyl-2-nitrobenzonitrile

Product 2-Amino-4-methylbenzonitrile

Yield 80-90% (typical)

Purity >95% (after chromatography)

Step 2: Synthesis of 7-Methyl-4-
(benzylamino)quinazoline from 2-Amino-4-
methylbenzonitrile
This protocol details the synthesis of a 7-methyl-substituted quinazoline derivative via a

formimidamide intermediate.

Part A: Synthesis of N'-(2-cyano-5-methylphenyl)-N,N-dimethylformimidamide

Materials:
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2-Amino-4-methylbenzonitrile

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

Procedure:

To a solution of 2-amino-4-methylbenzonitrile (1.0 eq) in a suitable solvent (e.g., anhydrous

DMF), add N,N-dimethylformamide dimethyl acetal (3.0 eq).

Heat the reaction mixture at 120 °C under a nitrogen atmosphere for two hours.[1]

Monitor the reaction by TLC until the starting material is consumed.

After the reaction is complete, cool the mixture to room temperature and remove the excess

reagents under reduced pressure to afford the desired amidine product, which can often be

used in the next step without further purification.

Part B: Cyclization to form 7-Methyl-4-(benzylamino)quinazoline

Materials:

N'-(2-cyano-5-methylphenyl)-N,N-dimethylformimidamide

Benzylamine

Acetic acid

Procedure:

Dissolve the crude N'-(2-cyano-5-methylphenyl)-N,N-dimethylformimidamide (1.0 eq) in

acetic acid.

Add benzylamine (1.2 eq) to the solution.

Heat the reaction mixture at reflux for 4-6 hours.

Monitor the reaction progress by TLC.

Upon completion, cool the reaction mixture and pour it into ice water.
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Neutralize with a suitable base (e.g., sodium bicarbonate solution).

Extract the product with an organic solvent such as ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography to yield the final 7-methyl-4-

(benzylamino)quinazoline.

Quantitative Data (Representative):

Parameter Value

Starting Material 2-Amino-4-methylbenzonitrile

Product 7-Methyl-4-(benzylamino)quinazoline

Overall Yield (2 steps) 60-70% (typical)

Purity >98% (after chromatography)

Logical Workflow Diagram
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Step 1: Reduction

Step 2: Cyclization

Dissolve 4-Methyl-2-nitrobenzonitrile
in Ethanol

Add SnCl2·2H2O and HCl

Reflux for 2-4 hours

Neutralization, Extraction, and Drying

Column Chromatography

2-Amino-4-methylbenzonitrile

React 2-Amino-4-methylbenzonitrile
with DMF-DMA

Heat at 120°C for 2h

Form N'-(2-cyano-5-methylphenyl)-
N,N-dimethylformimidamide

Add Benzylamine and Acetic Acid

Reflux for 4-6 hours

Workup and Extraction

Column Chromatography

7-Methyl-4-(benzylamino)quinazoline
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Caption: Detailed workflow for the synthesis of a quinazoline derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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